2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
Description
Contextualization of Substituted Phenoxyethanol (B1677644) Structures in Contemporary Chemical Research
Substituted phenoxyethanol structures are prevalent in various fields of chemical science. The parent compound, 2-phenoxyethanol (B1175444), is widely recognized as a preservative in cosmetics and pharmaceuticals, valued for its broad-spectrum antimicrobial properties. guidechem.comfluorochem.co.uksigmaaldrich.comspecialchem.com The versatility of the phenoxyethanol scaffold allows for the introduction of various substituents onto the aromatic ring, leading to a vast library of derivatives with tailored electronic and steric properties. These modifications can significantly influence the molecule's chemical reactivity, biological activity, and physical characteristics. nih.govmdpi.com For instance, the strategic placement of electron-withdrawing or electron-donating groups can modulate the reactivity of the aromatic ring and the properties of the ether linkage. nih.gov The ethanol (B145695) side chain also offers a site for further chemical transformations. cir-safety.org
Scope and Objectives of Academic Inquiry on 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
The specific compound, this compound, is a halogenated and aminated derivative of phenoxyethanol. Academic and industrial interest in this molecule and its analogs primarily stems from their potential as intermediates in the synthesis of more complex chemical entities. The precursor, 4-Amino-2,6-dichlorophenol (B1218435), is a known building block in the production of agrochemicals, such as herbicides and fungicides, as well as in the dye industry. bldpharm.compatsnap.comnbinno.combjcop.in The introduction of the hydroxyethyl (B10761427) ether side chain could be a strategic step to modify solubility, reactivity, or to introduce a new point of attachment for further molecular elaboration. The objective of this article is to consolidate the available scientific information on this compound, focusing on its chemical identity, synthesis, and analytical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-2,6-dichlorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c9-6-3-5(11)4-7(10)8(6)13-2-1-12/h3-4,12H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOLDVKVFJOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 2 4 Amino 2,6 Dichlorophenoxy Ethan 1 Ol and Analogues
Strategic Approaches to Aryl Ether Bond Formation
The formation of the C-O bond between the chlorinated phenol (B47542) and the ethanolamine (B43304) moiety is the key step in the synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL. Several strategic approaches, from classic reactions with modern improvements to transition-metal-catalyzed cross-couplings, can be employed to achieve this transformation.
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming ethers from an organohalide and an alkoxide. wikipedia.org In its classic form, it involves an SN2 reaction between a deprotonated alcohol (alkoxide) and a primary alkyl halide. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 4-amino-2,6-dichlorophenoxide salt with a 2-haloethanol.
The reaction follows an SN2 mechanism, where the phenoxide ion acts as the nucleophile. wikipedia.org The choice of reactants is critical; primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination reactions in the presence of a strong base like an alkoxide. wikipedia.orgfrancis-press.com The reactivity of the alkyl halide also follows the trend R-I > R-Br > R-Cl. francis-press.com
Modern advancements have sought to improve the efficiency, selectivity, and environmental footprint of this synthesis. numberanalytics.com These adaptations are particularly relevant when dealing with challenging substrates like electron-deficient phenols (due to the chloro-substituents) and bifunctional reagents like aminoalcohols. Key developments include the use of phase-transfer catalysts, microwave irradiation to accelerate reaction times, and novel solvent systems. numberanalytics.com For industrial-scale applications, methodologies using higher temperatures (around 300 °C) with weaker alkylating agents have been developed to enhance reactivity and selectivity, which is particularly useful for producing aromatic ethers. wikipedia.org
Table 1: Modern Approaches in Williamson Ether Synthesis
| Feature | Description | Potential Advantage for Synthesis | Source |
|---|---|---|---|
| Catalysts | Transition metals (e.g., copper(I), palladium(0)) can enhance reaction rates and reduce side reactions. Phase-transfer catalysts improve efficiency with less catalyst. | Overcomes the lower nucleophilicity of the chlorinated phenoxide. | numberanalytics.com |
| Energy Sources | Microwave irradiation can significantly reduce reaction times compared to conventional heating. | Faster synthesis and potentially higher yields. | numberanalytics.com |
| Solvents | Ionic liquids and deep eutectic solvents can improve reaction efficiency and are considered more environmentally benign alternatives to traditional volatile organic solvents. | Improved yields and sustainability profile. | numberanalytics.com |
| Reaction Conditions | High-temperature conditions can activate weaker alkylating agents, increasing selectivity. | Useful for large-scale industrial synthesis. | wikipedia.org |
Catalytic reductive etherification has emerged as a powerful alternative to traditional methods for synthesizing ethers. dntb.gov.ua This approach involves the coupling of an alcohol with a carbonyl compound (aldehyde or ketone) in the presence of a catalyst and a reducing agent. researchgate.net The reaction typically proceeds through the formation of a hemiacetal or acetal (B89532) intermediate, which is then reduced to the corresponding ether. researchgate.net
A variety of catalytic systems have been developed for this transformation, utilizing metals such as iridium, ruthenium, iron, and platinum. rsc.orgorganic-chemistry.org For instance, a well-defined cationic Ru-H complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols in water, using molecular hydrogen as the reducing agent. organic-chemistry.org Another approach uses an iridium complex to catalyze the reductive etherification of α,β-unsaturated ketones and aldehydes with primary alcohols. rsc.org These methods are appealing due to their high chemoselectivity and the use of readily available starting materials. researchgate.netorganic-chemistry.org
Table 2: Catalytic Systems for Reductive Etherification
| Catalyst System | Reducing Agent | Substrates | Key Features | Source |
|---|---|---|---|---|
| Iridium Complex | Primary Alcohol (as H-source) | α,β-Unsaturated Ketones/Aldehydes, Alcohols | Proceeds via a cascade transfer hydrogenation and condensation process. | rsc.org |
| Cationic Ru-H Complex | Molecular Hydrogen (H₂) | Aldehydes/Ketones, Alcohols | Highly chemoselective; uses water as an environmentally benign solvent. | organic-chemistry.org |
| Heterogeneous Platinum | Molecular Hydrogen (H₂) | Ketones, Alcohols | Efficient at ambient hydrogen pressure; water is the only by-product. | organic-chemistry.org |
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-O bonds, offering an alternative to the classical Ullmann and Williamson methods. The Buchwald-Hartwig amination, a well-established method for C-N bond formation, has been adapted for C-O bond formation, coupling aryl halides or pseudohalides (like tosylates and mesylates) with alcohols. nih.govnih.gov These reactions typically employ a palladium catalyst in conjunction with specialized bulky phosphine (B1218219) ligands, such as XPhos or BrettPhos, and a base. nih.gov This methodology tolerates a wide range of functional groups. nih.gov
A more recent and atom-economical strategy is the palladium-catalyzed cross-dehydrogenative coupling (CDC), which forms a bond by combining two different C-H bonds directly, avoiding the need for pre-functionalized starting materials. rsc.org This approach is highly attractive from an environmental and economic standpoint as it minimizes waste. rsc.org However, controlling regioselectivity and preventing undesired homo-coupling remain significant challenges. rsc.org Electrochemical methods have also been developed, where an anode replaces chemical oxidants, to drive palladium-catalyzed oxidative C-H arylations, further enhancing the sustainability of the process. acs.org
Table 3: Palladium-Catalyzed C-O Coupling Systems
| Reaction Type | Electrophile | Nucleophile | Catalyst/Ligand System | Key Features | Source |
|---|---|---|---|---|---|
| Buchwald-Hartwig C-O Coupling | Aryl Tosylates | Alcohols | Pd(dba)₂ / dtbpf or Josiphos | Requires a strong base like NaOt-Bu. | nih.gov |
| Buchwald-Hartwig C-O Coupling | Aryl Mesylates | Alcohols | Pd(OAc)₂ / BrettPhos | Uses K₃PO₄ as a base in t-AmOH solvent. | nih.gov |
| Buchwald-Hartwig C-O Coupling | Aryl Imidazolylsulfonates | Alcohols | Pd(OAc)₂ / BINAP | Tolerates a variety of functional groups including cyano, nitro, and ketone. | nih.gov |
Copper-catalyzed reactions, particularly the Ullmann condensation, are a classic and widely used method for forming aryl ether bonds. This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. While traditional Ullmann conditions often required harsh conditions (high temperatures and high catalyst loading), modern protocols have been developed that are significantly milder and more efficient. organic-chemistry.org
Recent advancements have demonstrated that copper-catalyzed etherification can be performed without the need for expensive external ligands. organic-chemistry.org One key innovation is the use of lithium tert-butoxide as the base, which allows for the formation of aryl ethers in high yields with various aryl halides and alcohols. organic-chemistry.org In some cases, the alcohol reactant itself can serve as the solvent, simplifying the procedure. organic-chemistry.org Copper(II) salts like CuCl₂ have also been shown to be effective catalysts for the C-O cross-coupling of aryl bromides with aliphatic diols, where the diol can act as the reactant, ligand, and solvent. rsc.org These methods are valuable for producing not only ethers but also aminophenol derivatives and other useful intermediates. rsc.orgmdpi.com
Table 4: Copper-Catalyzed Etherification Systems
| Catalyst | Base | Reactants | Solvent | Key Features | Source |
|---|---|---|---|---|---|
| CuI | LiOt-Bu | Aryl Halides, Aliphatic Alcohols | Alcohol reactant | Ligand-free, mild, and efficient; general for various aryl halides. | organic-chemistry.org |
| CuCl₂ | K₂CO₃ | Aryl Bromides, Aliphatic Diols | Aliphatic Diol | Ligand-free and solvent-free; diol serves multiple roles. | rsc.org |
| Cu(I) or Cu(II) salts | K₃PO₄·3H₂O | Aryl Halides, β-Diketones | DMSO | Leads to α-aryl ketones via an arylation/C-C activation process. | acs.org |
Alkoxymercuration-demercuration is a two-step pathway to produce ethers from alkenes and alcohols. libretexts.orgbyjus.com The reaction is initiated by the electrophilic addition of a mercury salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), to the alkene in an alcohol solvent. byjus.comyoutube.com This forms a stable three-membered mercurinium ion intermediate, which prevents the carbocation rearrangements that can plague acid-catalyzed additions. libretexts.orgbyjus.com The alcohol then attacks the more substituted carbon of the mercurinium ion bridge (Markovnikov's rule), and subsequent reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄) yields the ether. libretexts.orgyoutube.com
This method is characterized by its high regioselectivity for the Markovnikov product and its stereospecificity, resulting in anti-addition of the alcohol and hydrogen across the double bond. libretexts.orgbyjus.com While it is a reliable method for synthesizing ethers from alkenes without rearrangement, its application is limited by the high toxicity of mercury compounds. masterorganicchemistry.commasterorganicchemistry.com It serves as a useful alternative to other methods, particularly when carbocation rearrangements are a concern. masterorganicchemistry.com
Selective Functionalization of Aromatic and Aliphatic Moieties
Once the core structure of this compound is assembled, selective functionalization of its aromatic and aliphatic parts can generate a library of analogues. This requires chemoselective reactions that target one functional group while leaving others intact.
Functionalization of the Aromatic Moiety: The aromatic ring possesses three key features: an activating amino group, two deactivating chloro substituents, and the ether linkage.
Amino Group Modification: The primary amino group is a versatile handle for functionalization. It can undergo standard reactions such as N-acylation with acyl chlorides or anhydrides, and N-alkylation. Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) could be used to introduce further aryl or heteroaryl substituents, creating alkyldiarylamine structures. nih.gov The primary challenge in N-arylation of primary alkylamines is preventing the formation of undesired diarylated products. nih.gov
Aromatic Substitution: Further electrophilic aromatic substitution on the ring is challenging. The positions ortho and para to the strongly activating amino group are already occupied by chlorine atoms and the ether linkage, respectively. The high electron density provided by the amino group might be offset by the deactivating effect of the halogens, making the ring less susceptible to further substitution.
Functionalization of the Aliphatic Moiety: The aliphatic side chain contains a primary alcohol, which is a prime site for modification.
Oxidation: The primary alcohol can be selectively oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) or chromic acid.
Esterification and Etherification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives. It can also be converted into another ether via a Williamson synthesis by deprotonating the alcohol and reacting it with an alkyl halide. masterorganicchemistry.com
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a variety of nucleophiles in an SN2 reaction to introduce other functionalities.
Amination Reactions on Dichlorophenol Scaffolds
The introduction of an amino group onto a dichlorophenol ring is a critical step in forming the necessary intermediate, 4-Amino-2,6-dichlorophenol (B1218435). This is typically achieved not by direct amination, but through a nitration-reduction sequence on a 2,6-dichlorophenol (B41786) starting material. guidechem.comgoogle.compatsnap.com
The process begins with the regioselective nitration of 2,6-dichlorophenol. The hydroxyl group is a strong activating ortho-, para-director, while the chloro groups are deactivating ortho-, para-directors. Their combined influence directs the incoming nitro group predominantly to the para position (C4), yielding 2,6-dichloro-4-nitrophenol. guidechem.com The subsequent step is the reduction of the nitro group to a primary amine. Various reducing agents can be employed, with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst or catalytic hydrogenation being common methods. guidechem.compatsnap.com
Guanidine hydrochloride is noted as a versatile organo-catalyst in various synthetic reactions, prized for its effectiveness under mild conditions and potential for recyclability. chemicalbook.comresearchgate.net While not directly used for aminating the phenol ring in this specific sequence, its role as a sustainable catalyst in related organic transformations highlights a direction for future synthetic design. researchgate.net Guanidine and its derivatives are generally synthesized from starting materials like dicyandiamide (B1669379) and ammonium (B1175870) salts. google.comwikipedia.org
| Step | Starting Material | Reagents | Typical Conditions | Product | Reported Purity/Yield | Reference |
|---|---|---|---|---|---|---|
| Nitration | 2,6-Dichlorophenol | Nitric acid (e.g., 68%), solvent (e.g., carbon tetrachloride) | Controlled temperature, ~35°C | 2,6-Dichloro-4-nitrophenol | 99.5% purity | guidechem.com |
| Reduction | 2,6-Dichloro-4-nitrophenol | Hydrazine hydrate (e.g., 80%), catalyst | Elevated temperature, ~75°C, solvent (e.g., ethanol) | 4-Amino-2,6-dichlorophenol | 99.2% purity | guidechem.com |
| Reduction (Alternative) | 2,6-Dichloro-4-nitroaniline | Hydrogenation catalyst, solvent (e.g., toluene) | Hydrogen pressure | 2,6-Dichloro-4-aminophenol (via intermediate) | High yield | patsnap.com |
Hydroxylation and Alcohol Functionalization Strategies
Once the 4-Amino-2,6-dichlorophenol intermediate is obtained, the 2-hydroxyethyl group is introduced via O-alkylation (hydroxyethylation) of the phenolic hydroxyl group. This transformation creates the ether linkage and the primary alcohol functional group of the target molecule. Several strategies exist for this functionalization, with modern approaches favoring greener and more efficient reagents. google.com
A traditional and effective method is the Williamson ether synthesis, which involves reacting the sodium salt of the phenol (a phenolate) with a 2-haloethanol, such as 2-chloroethanol (B45725). wikipedia.orgacs.org This method can achieve high yields but may involve the use of halogenated reagents. google.comgoogle.com
| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Phenol, 2-Chloroethanol | Strong base (e.g., NaOH) to form phenolate (B1203915) | High yield (up to 98% reported for phenoxyethanol) | Uses halogenated reagent; potential for inorganic salt waste | google.comwikipedia.org |
| Reaction with Ethylene (B1197577) Oxide | Phenol, Ethylene Oxide | Alkaline catalysts (e.g., NaOH, amines) | Direct route | Ethylene oxide is gaseous and toxic, requires specialized equipment (autoclave); formation of polyethoxylated by-products | google.comwipo.int |
| Reaction with Ethylene Carbonate | Phenol, Ethylene Carbonate | Alkaline catalysts (e.g., potassium fluoride, zeolites) | Avoids toxic ethylene oxide; can be solvent-free; high conversion (~99%) | May require high temperatures (160-250°C); potential for by-products | google.comunibo.itprepchem.com |
Control of Regioselectivity and Stereoselectivity in Synthetic Pathways
Achieving the desired molecular architecture requires stringent control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity).
For the synthesis of this compound, regioselectivity is paramount during the formation of the 4-Amino-2,6-dichlorophenol intermediate. As previously noted, the nitration of 2,6-dichlorophenol is highly regioselective for the C4 position, which is sterically accessible and electronically activated by the powerful para-directing hydroxyl group. guidechem.com The subsequent hydroxyethylation is also highly regioselective, occurring exclusively on the phenolic oxygen rather than the less nucleophilic nitrogen of the amino group, particularly when the reaction is run under basic conditions that deprotonate the phenol to a phenoxide.
The target molecule itself is achiral. However, in the synthesis of analogues with substituents on the ethan-1-ol side chain, a chiral center can be introduced. For example, the synthesis of a compound like 2-(4-Amino-2,6-dichlorophenoxy)propan-1-ol would generate a stereocenter. In such cases, advanced synthetic methods would be required to control the stereochemical outcome. Modern strategies, such as photocatalytic diastereoselective annulation, demonstrate the potential for creating complex, stereochemically defined heterocyclic structures from simple starting materials, providing a blueprint for the synthesis of advanced chiral analogues. nih.gov
Green Chemistry Principles in the Synthesis of Phenoxyethanol (B1677644) Derivatives
The industrial production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjarr.com These principles are highly relevant to the synthesis of phenoxyethanol and its derivatives.
Development of Solvent-Free and Environmentally Benign Reaction Conditions
A key goal in green synthesis is to minimize or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. In the synthesis of phenoxyethanol derivatives, reacting a phenol with ethylene carbonate can be performed under solvent-free conditions, where the molten carbonate acts as both the reactant and the reaction medium. unibo.it This approach significantly reduces waste. Furthermore, research into microwave-assisted synthesis shows promise for reducing reaction times and energy inputs, offering a more environmentally benign process compared to conventional heating. researchgate.net The development of processes that operate in water or other non-hazardous solvents is also a primary focus of green chemistry. google.com
Utilization of Sustainable Reagents and Catalysts (e.g., Dimethyl Carbonate, Guanidine Hydrochloride, Zeolites)
The choice of reagents and catalysts is fundamental to green chemistry.
Carbonates : Dimethyl carbonate (DMC) and ethylene carbonate (EC) are considered green reagents because they are non-toxic alternatives to hazardous chemicals like phosgene (B1210022) and can be synthesized from carbon dioxide. unibo.it The use of ethylene carbonate for the hydroxyethylation of phenols is a prime example of a greener synthetic route. google.comunibo.it
Guanidine Hydrochloride : This compound has been identified as an effective and recyclable organo-catalyst for various reactions. chemicalbook.comresearchgate.net Its use aligns with the green chemistry principle of catalysis, which favors catalytic reagents over stoichiometric ones to minimize waste. unibo.it
Zeolites : These microporous aluminosilicate (B74896) minerals are exemplary heterogeneous catalysts. Their use in the synthesis of phenoxyethanol via the ethylene carbonate route offers significant advantages. unibo.it Being solid catalysts, zeolites (such as Na-mordenite) are easily separated from the reaction mixture by filtration and can be regenerated and reused, which simplifies purification and drastically reduces waste. unibo.itresearchgate.net Titanosilicate zeolites like TS-1 are also prominent in green oxidation reactions, such as phenol hydroxylation. frontiersin.org
| Catalyst Type | Example | Application | Green Chemistry Advantages | Reference |
|---|---|---|---|---|
| Organo-catalyst | Guanidine Hydrochloride | Catalyst for various organic syntheses (e.g., cyanopyridines) | Metal-free, mild conditions, recyclable, high catalytic activity | chemicalbook.comresearchgate.net |
| Heterogeneous Catalyst | Zeolites (e.g., Na-mordenite) | Alkylation of phenol with ethylene carbonate | Heterogeneous (easy to separate and recycle), high yield and selectivity, reduces waste | unibo.it |
| Heterogeneous Catalyst | Titanosilicate Zeolites (TS-1) | Selective oxidation (e.g., phenol hydroxylation) | High catalytic activity in selective oxidations using H₂O₂ as a green oxidant | frontiersin.org |
Waste Minimization and Process Efficiency in Industrial-Scale Synthesis
Minimizing waste and maximizing efficiency are critical for the economic and environmental viability of industrial chemical production. visserssales.comepa.gov In the synthesis of phenoxyethanol derivatives, this is achieved through several strategies. The principle of atom economy is prioritized by designing reactions, such as the addition of ethylene carbonate to phenol, where most of the atoms from the reactants are incorporated into the final product, with carbon dioxide as the main byproduct. unibo.it
Process optimization is key to reducing waste by maximizing the yield of the desired product and minimizing the formation of by-products that require separation and disposal. unibo.it For instance, careful control of reaction temperature and reactant ratios can significantly improve selectivity. unibo.it Furthermore, implementing closed-loop systems, where possible, allows for the recycling of solvents, unreacted starting materials, and even certain by-products. wipo.intnexocode.com The use of robust, recyclable heterogeneous catalysts like zeolites is a cornerstone of efficient, low-waste industrial processes. unibo.it
Synthesis and Manufacturing Processes
Synthesis of the Precursor: 4-Amino-2,6-dichlorophenol
The intermediate, 4-Amino-2,6-dichlorophenol, is a critical starting material. Several methods for its synthesis have been reported:
From 2,6-dichlorophenol (B41786): This method involves the nitration of 2,6-dichlorophenol to yield 2,6-dichloro-4-nitrophenol. The nitro group is then subsequently reduced to an amine. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts. guidechem.compatsnap.comgoogle.com
From p-nitroaniline: An alternative route starts with p-nitroaniline, which undergoes chlorination to produce 2,6-dichloro-4-nitroaniline. This is followed by a diazo hydrolysis reaction and then hydrogenation to yield the final 4-Amino-2,6-dichlorophenol. patsnap.com
Plausible Etherification Route: Williamson Ether Synthesis
A widely used and versatile method for the formation of ethers is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. byjus.comkhanacademy.orgmasterorganicchemistry.comyoutube.com
A plausible synthesis of this compound would involve the following steps:
Deprotonation: The starting material, 4-Amino-2,6-dichlorophenol, would be treated with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium phenoxide.
Nucleophilic Substitution: The resulting phenoxide would then be reacted with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The phenoxide ion would act as a nucleophile, attacking the carbon bearing the halogen and displacing it to form the desired ether linkage.
This reaction would likely be carried out in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide, to facilitate the SN2 mechanism. byjus.com
Iv. Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Comprehensive Characterization
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the compound's structural framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL.
In a typical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment in the molecule. The two aromatic protons on the dichlorinated ring would appear as singlets in the aromatic region, a characteristic feature for symmetrically substituted benzene (B151609) rings. The protons of the ethoxy side chain (-O-CH₂-CH₂-OH) would present as two triplets. The exchangeable protons of the primary amine (-NH₂) and the primary alcohol (-OH) would each produce a singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.
¹³C NMR spectroscopy provides complementary information by detecting the unique carbon atoms. The spectrum would show distinct signals for the two different aromatic carbons of the substituted ring, as well as the carbons of the ethoxy group. The number of signals would confirm the symmetry of the phenyl ring.
Hypothetical ¹H NMR data for this compound based on analogous compounds.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H (aromatic protons) | 6.5 - 7.0 | Singlet |
| -NH ₂ (amino protons) | 3.5 - 5.0 (broad) | Singlet |
| -O-CH ₂- | 3.8 - 4.2 | Triplet |
| -CH ₂-OH | 3.5 - 3.9 | Triplet |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, these techniques would confirm the presence of its key structural motifs.
The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol and the N-H stretches of the primary amine. The C-O stretching vibrations for the ether and alcohol groups would appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Cl bonds.
Expected IR absorption frequencies for key functional groups based on similar compounds such as 2-(4-Aminophenyl)ethanol and 2,4-Dichlorophenol. chemicalbook.comchemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-O (Ether & Alcohol) | Stretching | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The substituted aminophenol system in this compound constitutes a chromophore that absorbs UV light. The analysis would likely reveal absorption maxima (λmax) characteristic of the π → π* transitions of the benzene ring, with the positions and intensities of these bands being influenced by the amino, chloro, and alkoxy substituents.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The calculated monoisotopic mass for C₈H₉Cl₂NO₂ is approximately 221.0010 Da.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of similar compounds. scielo.br Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern. Expected fragmentation pathways for this compound would include cleavage of the ether bond and loss of the hydroxyethyl (B10761427) group, providing further structural confirmation. researchgate.netresearchgate.net
Predicted key m/z fragments in the mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
|---|---|
| ~221 | [M]⁺ (Molecular ion) |
| ~177 | [M - CH₂CH₂OH]⁺ (Loss of hydroxyethyl group) |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are indispensable for separating the target compound from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach.
This method typically employs a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution using a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from potential starting materials, by-products, or degradation products. nih.govresearchgate.net Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. This method can be validated for linearity, precision, and accuracy to serve as a reliable quality control assay. researchgate.net
Typical RP-HPLC parameters for analysis.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at λmax |
Gas Chromatography (GC) with Specialized Detectors (e.g., Electron-Capture, Microcoulometric)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like this compound, which contains polar functional groups (amino and hydroxyl), derivatization is often a necessary prerequisite for GC analysis to increase volatility and thermal stability. Common derivatization agents convert the -NH2 and -OH groups into less polar ethers, esters, or silyl (B83357) derivatives.
Electron-Capture Detector (ECD): The Electron-Capture Detector is exceptionally well-suited for analyzing this compound due to its high sensitivity for electrophilic compounds, particularly those containing halogens. measurlabs.comscioninstruments.com The two chlorine atoms on the phenyl ring make the molecule strongly electron-capturing. As the analyte passes through the detector, it captures free electrons emitted from a radioactive source (typically Nickel-63), causing a measurable decrease in the standing current. wikipedia.orgchromatographyonline.com This response is highly selective and allows for the detection of trace amounts of the compound, with detection limits potentially reaching the femtogram-per-second (fg/s) range. wikipedia.org The ECD is significantly more sensitive to halogenated compounds than more universal detectors like the Flame Ionization Detector (FID). chromatographyonline.com
Microcoulometric Detector: A microcoulometric detector offers another specialized option for quantitating the chlorine content of the molecule. After the compound elutes from the GC column, it undergoes high-temperature combustion, converting the organically bound chlorine into hydrogen chloride (HCl). The HCl then enters a titration cell where it reacts with silver ions, causing a change in the electrical potential that is measured to determine the amount of chlorine present. This detector provides a direct and stoichiometric measurement of the halogen content.
The table below outlines typical parameters that could be employed for the GC-ECD analysis of a derivatized form of the target compound, based on methods for similar chlorinated analytes. scioninstruments.com
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC System | SCION 8500 GC or equivalent | Provides the platform for separation. scioninstruments.com |
| Injector | Split/Splitless or PTV | Introduces the sample onto the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for separating a wide range of organic molecules. |
| Carrier Gas | Nitrogen or Argon/Methane | Transports the sample through the column and is suitable for ECD operation. scioninstruments.com |
| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) | Separates compounds based on boiling point and column interaction. |
| Detector | Electron-Capture Detector (ECD) | Provides high-sensitivity detection of the chlorinated compound. measurlabs.com |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
Capillary Electrophoresis (CE) for Compound Isolation
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is particularly useful for the analysis and isolation of small quantities of charged species. scispace.com
For this compound, CE analysis can be approached in two primary ways. First, by utilizing a low-pH background electrolyte, the primary amino group becomes protonated (-NH3+), imparting a positive charge on the molecule and allowing for its separation in cation mode. Second, a pre-column derivatization step can be employed. Reagents such as 1,2-naphthoquinone-4-sulfonate (NQS) or naphthalene-2,3-dicarboxaldehyde (NDA) react with the primary amino group to form highly fluorescent and charged derivatives. nih.govscispace.com This not only facilitates separation but also dramatically enhances detection sensitivity when using a UV or fluorescence detector. nih.gov The high efficiency of CE allows for the isolation of the compound from closely related impurities with excellent resolution.
The following table presents potential CE conditions for the analysis of the target compound after derivatization with NQS, based on established methods for amino acids. scispace.comresearchgate.net
| Parameter | Typical Setting | Purpose |
|---|---|---|
| CE System | Standard Capillary Electrophoresis System | Applies voltage and provides detection. |
| Capillary | Fused-Silica (e.g., 50 cm length, 75 µm I.D.) | Serves as the separation channel. scispace.com |
| Background Electrolyte (BGE) | 40 mM Sodium Tetraborate / Isopropanol (3:1, v/v) | Carries the current and controls the separation environment. researchgate.net |
| Applied Voltage | 25-30 kV | Drives the electrophoretic separation. scispace.com |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Detection | UV-Vis or Laser-Induced Fluorescence (LIF) | Monitors the separated analytes as they pass the detector window. |
| Derivatization | Pre-column with 1,2-naphthoquinone-4-sulfonate (NQS) | Enhances detectability and imparts charge for electrophoretic separation. scispace.com |
Solid-State and Crystallographic Analysis
The physical properties of a compound in its solid state are dictated by the arrangement of molecules in the crystal lattice. researchgate.net Solid-state analysis is crucial for understanding properties such as solubility and stability.
X-ray Diffraction for Crystal Structure Determination
Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure for this compound is not publicly documented, analysis of the closely related precursor, 4-amino-2,6-dichlorophenol (B1218435), provides significant insight.
A study on 4-amino-2,6-dichlorophenol revealed a planar molecular structure. nih.gov In its crystal, intermolecular O—H···N hydrogen bonds form infinite chains, which are further linked by N—H···O hydrogen bonds to create sheet-like structures. nih.gov The presence of the two bulky chlorine atoms in the 2 and 6 positions sterically hinders the hydrogen-bonding network from achieving full saturation. nih.gov
It can be inferred that the addition of the flexible ethan-1-ol side chain in this compound would introduce additional conformational possibilities and new hydrogen bonding sites (the ether oxygen and the terminal hydroxyl group). This would likely lead to a more complex three-dimensional hydrogen-bonding network compared to its phenol (B47542) precursor, potentially disrupting the sheet-like packing.
The crystallographic data for the precursor 4-amino-2,6-dichlorophenol is summarized below. nih.gov
| Parameter | Value for 4-amino-2,6-dichlorophenol nih.gov |
|---|---|
| Chemical Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6064 (5) |
| b (Å) | 11.7569 (12) |
| c (Å) | 13.2291 (13) |
| β (°) | 96.760 (5) |
| Volume (ų) | 711.47 (13) |
| Z (Molecules/Unit Cell) | 4 |
Elemental and Purity Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data is used to confirm the empirical formula and is a primary indicator of sample purity. youtube.com For a synthesized batch of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen are compared against the theoretical values calculated from its molecular formula, C₈H₉Cl₂NO₂.
A significant deviation between the experimental and theoretical values would suggest the presence of impurities, such as residual solvents or starting materials. youtube.com Techniques like combustion analysis are commonly used, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and measured to calculate the elemental composition.
The theoretical elemental composition of pure this compound is provided in the table below.
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 40.89% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.86% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.17% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.96% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.61% |
| Total | - | - | - | 222.071 | 100.00% |
V. Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the molecular properties of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol. These methods, rooted in quantum mechanics, allow for the detailed examination of its electronic framework and potential chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
For related dichlorinated aromatic compounds, such as 4-amino-2,6-dichloropyridine, DFT calculations have been successfully used to determine these geometric parameters, showing good agreement with experimental data where available. researchgate.net This provides confidence in the application of DFT to elucidate the structure of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the presence of the electron-donating amino group and the electron-withdrawing chlorine atoms on the phenyl ring, along with the flexible ethoxy side chain, will influence the energies and spatial distributions of the HOMO and LUMO.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as detailed in the table below. These descriptors provide quantitative measures of the molecule's reactivity.
Table 1: Calculated Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | A measure of the molecule's ability to act as an electrophile. |
Electronic Charge Distribution and Aromaticity Indices
The distribution of electronic charge within this compound is a key determinant of its electrostatic interactions and reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This reveals the electron-rich and electron-deficient regions of the molecule. The electronegative chlorine and oxygen atoms are expected to carry negative charges, while the adjacent carbon and hydrogen atoms will likely be more positive. The nitrogen atom of the amino group will also exhibit a negative charge, influencing the molecule's hydrogen bonding capabilities.
Aromaticity is another important electronic property. While the phenyl ring is inherently aromatic, the substituents can modulate its aromatic character. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity. These indices provide insight into the electronic delocalization and stability conferred by the phenyl ring.
Ab Initio Calculations for Mechanistic Insights and Energetics
Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide deep insights into reaction mechanisms involving this compound. These methods can be used to map out the potential energy surface for a given reaction, identifying transition states, intermediates, and reaction products. By calculating the activation energies, one can predict the feasibility and kinetics of various chemical transformations. For instance, the reactivity of the amino or hydroxyl groups in potential reactions can be explored, providing a theoretical foundation for its chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecular structure, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations are particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.
Investigation of Conformational Preferences and Intramolecular Hydrogen Bonding
The ethan-1-ol side chain of this compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore these different conformations and determine their relative populations at a given temperature. This analysis reveals the most stable and frequently adopted shapes of the molecule in solution or other environments.
Simulation of Solvent Effects and Adsorption Phenomena at Interfaces
Computational simulations are instrumental in understanding how "this compound" interacts with different solvents and its behavior at various interfaces. These simulations can predict the compound's solubility, stability, and transport properties, which are critical for its potential applications.
Molecular dynamics (MD) simulations can be employed to model the behavior of this compound in aqueous and non-aqueous environments. For instance, studies on similar molecules, like aminophenol derivatives, have utilized MD simulations to investigate their adsorption onto surfaces such as graphene oxide from aqueous solutions. researchgate.netnih.gov These simulations provide a molecular-level understanding of the driving forces behind the adsorption process, including the influence of ionic strength and the specific molecular interactions at the interface. nih.gov
First-principles calculations, based on density functional theory (DFT), are also powerful tools. For p-aminophenol, a related compound, DFT calculations have elucidated the adsorption mechanism on graphene and silver-graphene composites. researchgate.net These studies reveal how electrostatic forces and charge transfer between the molecule and the surface contribute to the stability of the adsorbed complex. researchgate.net Such computational approaches could be applied to "this compound" to predict its interaction with various materials and interfaces.
The aggregation of aromatic compounds in different solvents is another area where computational studies have proven valuable. By combining experimental techniques with molecular dynamics simulations, researchers have investigated how the chemical structure of polycyclic aromatic compounds influences their aggregation in both aromatic and alkane solvents. researchgate.net These studies highlight that while solvent composition plays a role, the molecular architecture is a primary determinant of aggregation behavior. researchgate.net
Table 1: Computational Methods for Simulating Solvent and Adsorption Effects
| Computational Method | Application to "this compound" | Insights Gained on Analogous Compounds |
| Molecular Dynamics (MD) Simulations | Predicting behavior in various solvents and at interfaces. | Understanding adsorption of aniline-like molecules on graphene oxide. nih.gov |
| Density Functional Theory (DFT) | Elucidating the electronic interactions during adsorption. | Determining adsorption mechanisms of p-aminophenol on surfaces. researchgate.net |
| Combined MD and Experimental Approaches | Investigating aggregation behavior in different solvent systems. | Assessing the impact of molecular structure on the aggregation of polycyclic aromatic compounds. researchgate.net |
Structure-Reactivity and Structure-Property Relationship Studies
Understanding the relationship between the molecular structure of "this compound" and its chemical reactivity and physical properties is fundamental. Computational methods provide a framework for these investigations.
Computational chemistry offers a variety of methods to correlate molecular structure with chemical behavior. For derivatives of 2,4-dichlorophenoxyacetic acid, molecular docking studies have been used to predict their interaction with enzymes like COX-2, suggesting potential anti-inflammatory properties. mdpi.com Similar approaches could be used to explore the potential biological targets of "this compound".
The synthesis and characterization of aminophenol derivatives, followed by molecular docking studies, have been used to investigate their potential as antimicrobial and antidiabetic agents, as well as their interactions with DNA. nih.gov These studies demonstrate how computational methods can complement experimental work to elucidate structure-activity relationships. nih.gov
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. mdpi.com This approach is based on the principle that the structure of a molecule determines its properties. mdpi.com
For substituted phenols and phenoxathiin (B166618) derivatives, QSPR models have been developed to correlate experimentally determined hydrophobicity with calculated molecular descriptors like water solubility, logP, and Gibbs energy of formation. researchgate.net Such models can be invaluable for predicting the physicochemical properties of "this compound".
The development of QSPR models involves describing molecular structures using various descriptors and then using mathematical and statistical methods to build predictive models. mdpi.com These models can be used to estimate a wide range of properties, from physicochemical characteristics to biological activities. mdpi.comnih.gov
Table 2: QSPR Modeling for Property Prediction
| Property | Descriptors Used for Analogous Compounds | Potential Application for "this compound" |
| Hydrophobicity | log Sw, log P, Gibbs energy of formation, HOMA index researchgate.net | Prediction of lipophilicity and membrane permeability. |
| Antioxidant Activity | Topological and quantum chemical descriptors mdpi.com | Estimation of potential antioxidant capacity. |
| Heat of Formation | Topological indices and constitutional descriptors | Calculation of thermodynamic stability. |
Computational Approaches in Molecular Design and Scaffold Development
Computational methods are at the forefront of modern molecular design, enabling the rational development of new compounds with desired properties.
Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target, especially when the 3D structure of the target is unknown. nih.govnih.gov This approach involves methods like 3D-QSAR and pharmacophore modeling to identify the key structural features required for biological activity. nih.gov
Fragment-based drug discovery (FBDD) is another powerful strategy that starts with identifying small, low-complexity molecules (fragments) that bind weakly to a target. nih.govyoutube.com These fragments are then grown or linked together to create more potent and selective inhibitors. nih.govyoutube.com The aminophenoxy and dichlorophenyl moieties of "this compound" could be considered as fragments for designing new molecules. For instance, a 1H-isoindol-3-amine fragment was identified through crystallographic screening and used to design potent furin inhibitors. nih.gov
Scaffold-based molecular design focuses on using a core molecular structure (scaffold) as a starting point for creating new derivatives. rsc.orgmdpi.com The dichlorophenoxy ethan-1-ol backbone of the title compound could serve as a scaffold for developing new chemical entities.
Computational docking is a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used to predict the binding mode and affinity of a small molecule to a protein target. mdpi.comnih.gov For example, molecular docking studies on 4-chloro-1,3-benzoxazole derivatives have been used to rationalize their anticancer activity. researchgate.netbiotech-asia.org
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. researchgate.netnih.govresearchgate.net VS can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. researchgate.netfrontiersin.org Flavone derivatives containing a 4-aminophenoxy moiety were identified as potential selective anticancer agents through such screening approaches. mdpi.com
Scaffold Hopping and Bioisostere Strategies in Chemical Space Exploration
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no publicly available research findings specifically detailing the use of This compound in scaffold hopping or as a subject of bioisostere strategies for chemical space exploration.
Computational chemistry and molecular modeling are powerful tools in drug discovery and materials science. Methodologies such as scaffold hopping and the application of bioisosteric replacements are fundamental to these exploratory studies. Scaffold hopping aims to identify novel molecular core structures (scaffolds) that can mimic the biological activity of a known compound, often leading to new intellectual property and improved properties. Bioisosterism involves the substitution of atoms or groups of atoms within a molecule with other chemically similar moieties to enhance desired properties while maintaining the original biological activity.
Therefore, the generation of detailed research findings, data tables, or an in-depth article on the scaffold hopping and bioisostere strategies for This compound is not possible at this time due to the absence of primary research data.
Vi. Research on Applications in Advanced Materials Science and Chemical Intermediates
Polymer Chemistry and Material Precursors
The presence of both an amino and a hydroxyl group in a single molecule, characteristic of aminoalcohols, alongside a phenoxy structure, makes 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL a compelling monomer for the synthesis of various polymers. These polymers can exhibit tailored properties influenced by the rigid, halogenated aromatic core.
Aminoalcohols are fundamental precursors in the synthesis of a variety of polymers, most notably polyamides, polyesters, and polyurethanes. The dual functionality allows for the formation of ester and amide linkages, which are crucial for building polymer backbones. For instance, aminoalcohols can react with dicarboxylic acids or their derivatives to form poly(ester-amide)s, materials known for their potential biocompatibility and tunable degradation rates. wikipedia.orggoogle.com Similarly, the reaction of aminoalcohols with diisocyanates yields polyurethanes, a class of polymers with a vast range of applications stemming from their versatile mechanical properties. researchgate.netscispace.com
The phenoxy group, particularly with halogen substituents, can impart significant properties to a polymer, including thermal stability, flame retardancy, and specific intermolecular interactions. Phenoxy resins, characterized by the repeating ether linkage in their backbone, are known for their excellent thermal and chemical resistance. researchgate.netnih.gov The incorporation of a dichlorinated phenoxy unit, as in this compound, would be expected to enhance these properties in the resulting polymers.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |
| Poly(ester-amide) | Dicarboxylic acid/anhydride | Ester and Amide | Enhanced thermal stability, flame retardancy, biodegradability |
| Polyurethane | Diisocyanate | Urethane | High thermal resistance, specific mechanical strengths |
| Epoxy Resin | Epichlorohydrin | Ether and secondary amine | Increased chemical resistance, improved adhesion |
The structure of this compound allows for its use in creating functional polymers with properties tailored for specific applications. The chlorine atoms on the phenyl ring can increase the polymer's glass transition temperature and enhance its resistance to combustion. The amino group provides a site for further chemical modifications, such as grafting other molecules to the polymer chain, which can be used to fine-tune surface properties or introduce specific functionalities. orientjchem.org
Furthermore, this compound can be utilized in the development of advanced composite materials. The hydroxyl and amino groups can form strong interactions with the surface of reinforcing fillers (e.g., silica, carbon nanotubes), leading to improved stress transfer from the polymer matrix to the filler and, consequently, enhanced mechanical properties of the composite. The aromatic phenoxy component can also contribute to favorable interfacial interactions through π-π stacking with certain types of fillers.
Role as Chemical Intermediates in Organic Synthesis
Beyond polymer science, this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules. Its functional groups can be selectively reacted to build a diverse range of derivatives.
The primary amino group and the hydroxyl group are reactive handles for a multitude of chemical transformations. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the hydroxyl group can be esterified, etherified, or oxidized. This dual reactivity allows for the sequential or selective modification of the molecule to produce a wide array of derivatives with distinct chemical and physical properties. For example, the synthesis of various derivatives of 2-aminophenol (B121084) has been explored for different applications. bldpharm.com
Table 2: Potential Derivatization Reactions of this compound
| Reagent | Functional Group Targeted | Reaction Type | Potential Product Class |
| Acyl chloride | Amino/Hydroxyl | Acylation | Amides, Esters |
| Alkyl halide | Amino/Hydroxyl | Alkylation | Secondary/Tertiary Amines, Ethers |
| Nitrous acid | Amino | Diazotization | Diazonium salts |
| Oxidizing agent | Hydroxyl | Oxidation | Aldehydes, Carboxylic acids |
The aromatic amino group in this compound makes it a suitable precursor for the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). wikipedia.org The synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling agent. nih.govplantarchives.org The resulting azo dye's color and properties would be influenced by the dichlorinated phenoxy ethanol (B145695) moiety.
The compound can also be a precursor for various phenol (B47542) derivatives. For instance, the amino group can be modified or replaced through diazotization reactions, leading to a range of substituted dichlorophenoxy ethanols. The synthesis of related compounds like 2,6-dichloro-4-aminophenol is a key step in the production of certain pesticides, highlighting the importance of this class of compounds as intermediates. guidechem.compatsnap.com
While less common for a molecule of this complexity, in specific niche applications, compounds with both polar (hydroxyl, amino) and non-polar (dichlorophenyl) features could potentially act as specialized solvents or co-solvents for reactions involving similarly structured reactants. The hydroxyl group can engage in hydrogen bonding, while the chlorinated aromatic ring can participate in other intermolecular interactions.
In the context of dyeing processes, certain amine and phenol derivatives can act as fixatives, improving the fastness of dyes on textile fibers. The functional groups on this compound could potentially interact with both the dye molecules and the fabric, enhancing the durability of the coloration.
Vii. Future Research Directions and Emerging Paradigms in Phenoxyethanol Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The industrial production of phenoxyethanol (B1677644) and its derivatives has traditionally relied on methods such as the Williamson ether synthesis, reacting a phenolate (B1203915) with an ethylene (B1197577) halohydrin like 2-chloroethanol (B45725), or the hydroxyethylation of a phenol (B47542) with ethylene oxide. acs.orgwikipedia.org While effective, these routes can present challenges related to catalyst waste, by-product formation, and the use of hazardous reagents. unibo.it Future research is focused on creating more efficient, selective, and sustainable synthetic pathways.
One promising direction involves the use of alternative reagents and catalysts. For instance, reacting phenols with ethylene carbonate in the presence of green catalysts is being explored as a smoother, more controllable alternative to using ethylene oxide, potentially leading to higher yields and fewer impurities. unibo.it Another area of innovation is the reduction of ester precursors. A patented method describes the efficient production of phenoxyethanol derivatives through the reduction of a corresponding ester using lithium borohydride (B1222165), a process designed to suppress byproduct formation. google.com
These modern approaches prioritize sustainability and efficiency, aligning with the principles of green chemistry. unibo.it The goal is to minimize waste, avoid harsh chemicals, and improve atom economy. For a multi-functionalized molecule like 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol, selective synthesis is paramount to avoid unwanted reactions with the amino group or the chlorinated ring.
Table 1: Comparison of Synthetic Routes for Phenoxyethanol Derivatives
| Synthetic Route | Reactants | Catalyst/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Traditional Williamson Synthesis | Phenol, 2-Chloroethanol | Sodium Hydroxide (B78521) | Well-established, high yield (98% reported in one method) google.com | Use of caustic solutions, potential for impurities. unibo.it |
| Hydroxyethylation | Phenol, Ethylene Oxide | Alkaline Catalysts (e.g., NaOH, LiBH4) | Direct route. wikipedia.org | Ethylene oxide is hazardous; potential for side products. unibo.it |
| Carbonate Route | Phenol, Ethylene Carbonate | Various catalysts, including green options | Avoids highly toxic reagents, controllable. unibo.it | Catalyst efficiency and recovery can be a focus of development. |
| Ester Reduction | Phenoxyethyl Ester | Lithium Borohydride | High efficiency, reduced byproducts. google.com | Requires a two-step process (ester formation then reduction). |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools for predicting molecular properties and designing novel materials without the need for extensive, iterative experimentation. For complex molecules like this compound, computational models can predict reactivity, spectroscopic signatures, and potential biological interactions, thereby guiding synthetic efforts.
Advanced techniques such as Density Functional Theory (DFT) are used to calculate the electronic structure and predict properties like reaction energy barriers and regioselectivity. For reactions common in phenoxyethanol synthesis, such as nucleophilic aromatic substitution (SNAr), a combination of graph neural networks (GNN) and quantum mechanics (QM) has been proposed to accurately predict the most likely site of reaction on an aromatic ring. researchgate.net This predictive power is invaluable when designing a synthesis for a molecule with multiple potential reaction sites.
Furthermore, computational models can simulate how a molecule might interact with biological targets or materials, opening avenues for its application in medicinal chemistry or materials science. By calculating properties such as molecular electrostatic potential and frontier molecular orbitals, researchers can hypothesize about the function of a novel compound and prioritize the synthesis of the most promising candidates.
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The known reactivity of the phenoxyethanol scaffold provides a foundation for exploring new chemical transformations. The basic 2-phenoxyethanol (B1175444) structure is known to be incompatible with strong oxidizing agents and can participate in the polymerization of epoxides and isocyanates. lookchem.com The specific functional groups on this compound—the primary amine, the chloro substituents, and the primary alcohol—offer a rich landscape for further chemical exploration.
Future research could investigate:
Derivatization of the Amino Group: The aniline-type amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, to create a library of new compounds with potentially diverse properties.
Reactions at the Alcohol Moiety: The primary alcohol can be oxidized to an aldehyde or carboxylic acid or esterified to introduce new functional groups.
Modification of the Aromatic Ring: The chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions, or the ring could undergo further electrophilic substitution, although the existing substituents will heavily influence the outcome.
Intramolecular Cyclizations: The proximity of the ether oxygen, the amino group, and the ethanol (B145695) side chain could allow for novel intramolecular reactions to form heterocyclic structures, such as phenoxazines, which are valuable in materials science and medicinal chemistry. researchgate.net
The interplay between these functional groups could lead to complex and previously undiscovered transformation pathways, yielding novel molecular architectures.
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
The fusion of artificial intelligence (AI) and chemistry is creating a paradigm shift in how molecules are designed and synthesized. researchgate.net For compounds like this compound, AI and machine learning (ML) can accelerate discovery and optimization at every stage.
Key applications include:
Computer-Aided Synthesis Planning (CASP): AI platforms can analyze a target molecule and propose multiple retrosynthetic pathways, breaking it down into simpler, commercially available starting materials. acs.orgnih.gov These tools leverage vast databases of known chemical reactions to suggest novel and efficient routes that might not be obvious to a human chemist. jetir.org
Reaction Outcome and Condition Prediction: ML models can predict the likely products, yields, and optimal conditions (temperature, solvent, catalyst) for a given set of reactants. jetir.orgmdpi.com This reduces the amount of trial-and-error experimentation required in the lab. researchgate.net
De Novo Molecular Design: AI can be used to generate entirely new molecular structures with desired properties. By training on datasets of molecules with known characteristics, a model can design new phenoxyethanol derivatives optimized for a specific function, such as binding to a particular biological target.
The development of sophisticated algorithms, such as the Molecular Transformer, and the increasing availability of large, curated chemical datasets are driving this revolution. jetir.org Companies and academic consortia are actively developing and deploying these tools to shorten the timeline for drug discovery and materials development. nih.gov Retraining these models on in-house, proprietary data can further enhance their predictive accuracy for specific chemical spaces. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL, and what critical parameters influence yield?
- Methodological Answer : A common synthetic pathway involves nucleophilic substitution between 4-amino-2,6-dichlorophenol and ethylene oxide derivatives under acidic catalysis. Key parameters include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of phenol to ethylene oxide precursor to minimize unreacted starting material.
- Catalyst selection : Concentrated sulfuric acid (1–2% v/v) enhances reaction efficiency by protonating the phenolic oxygen, increasing electrophilicity .
- Purification : Post-reaction, the product is precipitated in ice water, filtered, and recrystallized from ethanol to achieve >90% purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR spectroscopy : H NMR (DMSO-d6) reveals distinct signals for the aromatic protons (δ 6.8–7.2 ppm, singlet for para-chlorine symmetry) and the ethanol moiety (δ 3.6–4.1 ppm for -CH2-OH) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 222.07 (CHClNO) with fragmentation patterns matching chlorine isotopic signatures .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (C: 43.27%, N: 6.31%) to validate purity.
Q. What biological activity has been reported for this compound, and how is its toxicity assessed?
- Methodological Answer :
- In vitro assays : The compound exhibits moderate inhibition of cytochrome P450 enzymes (IC ~15 μM) in liver microsome models, suggesting metabolic interference.
- Nephrotoxicity : Rodent studies indicate dose-dependent renal tubular necrosis (LD = 250 mg/kg). Toxicity is linked to oxidative metabolites, detected via HPLC-MS/MS analysis of urine samples .
Advanced Research Questions
Q. What experimental challenges arise in optimizing the chlorination steps during synthesis, and how can competing side reactions be mitigated?
- Methodological Answer :
- Challenge : Over-chlorination at the aromatic ring can occur if reaction temperatures exceed 60°C, leading to polychlorinated byproducts.
- Mitigation : Use controlled dropwise addition of chlorinating agents (e.g., Cl gas) at 40–50°C and monitor via TLC (silica gel, hexane:ethyl acetate 3:1). Quenching unreacted chlorine with sodium thiosulfate minimizes side reactions .
Q. How does the oxidation of this compound contribute to its nephrotoxic potential, and what analytical methods validate reactive intermediate formation?
- Methodological Answer :
- Mechanism : The amino group undergoes hepatic oxidation to a reactive quinone-imine intermediate, which covalently binds renal proteins.
- Validation :
- Electrochemical detection : Cyclic voltammetry reveals oxidation peaks at +0.45 V (vs. Ag/AgCl), correlating with intermediate stability.
- Trapping studies : Incubation with glutathione (GSH) followed by LC-MS identifies GSH adducts (e.g., m/z 487.1), confirming reactive metabolite formation .
Q. What contradictory findings exist regarding the biological activity of derivatives, and how can structure-activity relationship (SAR) studies resolve these discrepancies?
- Methodological Answer :
- Contradiction : Some derivatives show potent enzyme inhibition (e.g., IC <10 μM for PDE4), while others are inactive.
- SAR resolution :
- Electron-withdrawing groups : Para-chlorine enhances binding affinity to hydrophobic enzyme pockets.
- Hydroxyl positioning : Ethanol-sidechain hydroxyls are critical for hydrogen-bond interactions; methylation at this position abolishes activity .
Q. What strategies are effective in resolving low solubility of this compound in aqueous buffers for in vitro assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
